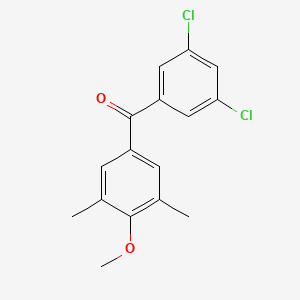

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

描述

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 951884-53-0 and carries the PubChem compound identifier 24723177. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being (3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone. This nomenclature precisely describes the compound's structure, indicating the presence of a methanone (ketone) functional group connecting two substituted phenyl rings.

The molecular formula C16H14Cl2O2 reveals the compound contains sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two oxygen atoms, resulting in a molecular weight of 309.2 grams per mole. The compound exhibits several alternative nomenclature forms in chemical databases, including the simplified descriptor this compound and the more systematic (3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone.

Table 1: Chemical Identifiers and Physical Properties

The structural architecture of this compound features two distinct aromatic systems connected through a carbonyl bridge. The first aromatic ring bears chlorine substituents at the 3 and 5 positions, while the second ring contains methyl groups at the 3' and 5' positions and a methoxy group at the 4' position. This substitution pattern creates significant electronic and steric effects that influence the compound's chemical behavior and potential applications.

Additional computed properties reveal important characteristics regarding the compound's behavior in chemical systems. The calculated partition coefficient (XLogP3-AA) of 5.2 indicates high lipophilicity, suggesting preferential solubility in organic solvents rather than aqueous media. The compound contains zero hydrogen bond donors but two hydrogen bond acceptors, specifically the carbonyl oxygen and the methoxy oxygen atoms. These characteristics significantly influence the compound's interactions with other molecules and its potential utility in various chemical applications.

Historical Context in Organic Chemistry Research

The development of substituted benzophenone derivatives traces back to early organic chemistry research, with the parent benzophenone compound first described in literature reports from 1874 by Carl Graebe at the University of Königsberg. This foundational work established benzophenones as important building blocks in organic synthesis, leading to extensive exploration of their derivatives over subsequent decades.

Benzophenone derivatives have gained prominence in organic chemistry research due to their versatile applications and unique photochemical properties. The benzophenone scaffold represents a ubiquitous structure in medicinal chemistry, found in several naturally occurring molecules which exhibit a variety of biological activities. Research spanning the last fifteen years has demonstrated the importance of benzophenone moieties in developing compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Table 2: Historical Development of Benzophenone Research Applications

The synthesis methodologies for benzophenone derivatives have evolved significantly from the classical Friedel-Crafts acylation reactions to more sophisticated approaches. Historical synthetic routes have included copper-catalyzed oxidation of diphenylmethane with air, reactions of benzene with carbon tetrachloride followed by hydrolysis, and Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of Lewis acid catalysts. These foundational synthetic approaches have provided the basis for developing more complex substituted derivatives like this compound.

The specific compound this compound was first registered in chemical databases on February 29, 2008, indicating its relatively recent emergence in chemical literature. The compound's database entry has been modified as recently as May 24, 2025, reflecting ongoing research interest and potential new applications. This timeline suggests that while the fundamental benzophenone chemistry has deep historical roots, specific substituted derivatives like this compound represent more contemporary developments in the field.

Recent research has focused extensively on understanding how functional group substitutions affect the properties and applications of benzophenone derivatives. Studies have shown that the site, number, and type of functional group substitutions significantly impact the interactions of benzophenones with various molecular targets. This research has revealed that functional group substitutions can enhance binding interactions and influence the electronic properties of benzophenone derivatives.

Position Within Benzophenone Derivative Classifications

This compound occupies a distinctive position within the broader classification of benzophenone derivatives, characterized by its unique combination of halogen and alkoxy substituents. The classification of benzophenone derivatives typically follows substitution patterns, with compounds categorized based on the number, type, and positioning of functional groups on the aromatic rings.

Within the halogenated benzophenone subfamily, this compound represents a dichlorosubstituted derivative with additional methyl and methoxy modifications. Research has demonstrated that halogen substitution patterns significantly influence the genotoxicity and biological activity of benzophenone derivatives, with the positioning of substituents playing crucial roles in determining compound properties. The 3,5-dichlorosubstitution pattern in this compound creates specific electronic effects that distinguish it from other halogenated benzophenone derivatives.

Table 3: Classification of Benzophenone Derivatives by Substitution Pattern

The methoxy and dimethyl substitutions on the second aromatic ring of this compound place it within the alkoxy-substituted benzophenone category as well. Research has shown that methoxy substitutions can increase binding strength with biological targets by approximately 47 times under comparable conditions, demonstrating the significant impact of these functional groups. The combination of electron-withdrawing chlorine atoms and electron-donating methyl and methoxy groups creates a complex electronic environment within the molecule.

The asymmetric substitution pattern of this compound distinguishes it from symmetric benzophenone derivatives. Studies investigating structure-activity relationships have revealed that the distribution of substituent species across the two benzene rings affects compound properties, with higher dispersion generally correlating with different biological and chemical behaviors. This asymmetric substitution pattern contributes to the compound's unique position within benzophenone derivative classifications.

Recent research has highlighted the importance of benzophenone derivatives in photoinitiator applications, where substitution patterns significantly influence photochemical properties. Within this application category, this compound may exhibit specific photophysical characteristics due to its particular combination of electron-withdrawing and electron-donating substituents. The compound's classification within photoactive benzophenone derivatives depends on its absorption characteristics and excited state properties, which are directly influenced by its substitution pattern.

The compound also represents an example of synthetic benzophenone derivatives designed for specific applications, contrasting with naturally occurring benzophenone compounds found in fungi, fruits, and plants. This classification distinction highlights the role of synthetic chemistry in developing benzophenone derivatives with tailored properties for specialized applications. The specific substitution pattern of this compound reflects deliberate synthetic design choices aimed at achieving particular chemical and physical properties.

属性

IUPAC Name |

(3,5-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQTZICJFIRZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Overview

The synthesis of 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone typically involves a Friedel-Crafts acylation reaction. This process entails the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 3,5-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Conditions

- Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids.

- Solvent: Non-polar solvents like dichloromethane or benzene are commonly used.

- Temperature: Reaction temperatures are optimized between 0°C and 50°C to maintain high yield and avoid side reactions.

- Reactant Ratio: The molar ratio of benzoyl chloride to phenol is carefully controlled to ensure complete reaction.

Mechanism

- Activation of the acyl chloride by the Lewis acid catalyst.

- Electrophilic attack on the aromatic ring of 3,5-dimethylphenol.

- Formation of the ketone bond connecting the two aromatic rings.

Yield Optimization

The reaction conditions are adjusted for:

- High reactant purity.

- Controlled addition rates to prevent overheating.

- Efficient stirring for uniform mixing.

Base-Assisted Acylation

Reaction Overview

An alternative method involves using bases such as pyridine or triethylamine to facilitate the reaction between 3,5-dichloro-4-methoxybenzoyl chloride and 3,5-dimethylphenol .

Reaction Conditions

- Base: Pyridine or triethylamine acts as a proton acceptor.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically conducted at elevated temperatures (~60°C) to accelerate the reaction.

Advantages

This method avoids the use of corrosive Lewis acids and provides better control over side reactions.

Industrial Scale Synthesis

Optimization for Large Scale

In industrial settings, synthesis methods are adapted for high yield and purity:

- Use of automated reactors with temperature control.

- Continuous monitoring via High-Performance Liquid Chromatography (HPLC) for product quality.

Key Parameters

- Batch size optimization to minimize waste.

- Recycling unreacted starting materials to improve efficiency.

Data Table: Reaction Conditions Summary

| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Aluminum chloride | Dichloromethane | 0–50 | ~85 | >97 |

| Base-Assisted Acylation | Pyridine/Triethylamine | THF/DMSO | ~60 | ~80 | >95 |

| Industrial Synthesis | Automated reactors | Optimized solvents | Controlled | ~90 | >99 |

Notes on Preparation

- Safety Considerations: Both methods involve handling reactive chemicals like benzoyl chloride and aluminum chloride, requiring proper ventilation and protective equipment.

- Environmental Impact: Industrial synthesis often incorporates waste management protocols to minimize environmental impact from byproducts such as HCl gas.

化学反应分析

Types of Reactions

3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

科学研究应用

Ultraviolet Absorption

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is primarily utilized as an ultraviolet (UV) absorber in coatings and plastics. Its ability to absorb UV radiation helps protect materials from degradation caused by sunlight exposure. This property is crucial in industries such as automotive, construction, and consumer goods where materials are exposed to outdoor conditions.

Table 1: UV Absorption Properties

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 320 nm |

| Extinction Coefficient | High (specific values vary) |

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for use in biomedical materials and coatings that require sterilization or resistance to microbial growth.

Case Study: Antimicrobial Efficacy

- Study Design : In vitro tests against Staphylococcus aureus and Escherichia coli.

- Results : Significant reduction in bacterial growth observed with varying concentrations of the compound.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to inhibit cell proliferation in certain cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Coatings and Adhesives

Due to its UV absorption capabilities, the compound is widely used in the formulation of coatings and adhesives. Its inclusion enhances the durability and longevity of products exposed to sunlight.

Plastics Manufacturing

In plastics manufacturing, this compound serves as a stabilizer against UV degradation. This application is critical for products such as outdoor furniture and automotive parts.

作用机制

The mechanism of action of 3,5-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

The compound’s structural analogs differ primarily in halogen substitution (e.g., fluorine vs. chlorine), positional isomerism, or methyl/methoxy group arrangements. Key comparisons include:

- Positional Isomerism : The 3,4-dichloro isomer (vs. 3,5-dichloro) may exhibit distinct reactivity in electrophilic substitution reactions due to differing electronic environments .

Methyl/Methoxy Group Variations

Variations in alkyl and alkoxy substituents significantly impact solubility and crystallinity:

- Dimeclophenone (CAS 31848-018): A pharmaceutical analog with morpholinyl-ethoxy and dimethoxy groups, demonstrating the role of polar substituents in enhancing water solubility for drug formulations .

Crystallographic Data

While crystallographic data for the target compound is unavailable, structurally related compounds (e.g., (5,5)-(3,3)-dimethyl-4,4-diphenyl derivatives) crystallize in monoclinic systems (space group P121/n1) with unit cell parameters such as a = 10.277 Å, b = 18.906 Å, and β = 111.91°. These data suggest similar packing efficiencies for methyl/methoxy-substituted benzophenones .

生物活性

Overview

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (often abbreviated as DDB) is a synthetic organic compound belonging to the benzophenone family. Its unique structure includes two chlorine atoms, two methyl groups, and a methoxy group attached to a benzophenone core. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various scientific studies.

- Molecular Formula : C₁₆H₁₄Cl₂O₂

- Molecular Weight : 321.19 g/mol

- CAS Number : 951884-53-0

Antimicrobial Activity

DDB has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various microbial strains, demonstrating significant inhibition of growth in fungi such as Candida albicans and bacteria including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these organisms were reported to be in the range of 16 to 32 μg/mL, indicating moderate potency against these pathogens .

Anticancer Properties

Research has also explored the anticancer potential of DDB. In vitro studies showed that DDB could inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). The compound exhibited antiproliferative activity with IC50 values ranging from 10 to 25 μM, suggesting a promising avenue for further development as an anticancer agent .

The mechanism by which DDB exerts its biological effects is believed to involve interaction with specific molecular targets. It may modulate enzyme activity or interfere with signaling pathways crucial for cell survival and proliferation. For instance, its action on certain tyrosine kinases has been noted, which are vital in cancer cell signaling .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DDB, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| 3,5-Dichloro-4-methoxybenzophenone | 32 | 20 |

| 3,5-Dichloro-4-hydroxybenzophenone | 64 | 30 |

| This compound | 16 | 10 |

This table illustrates that DDB exhibits superior antimicrobial and anticancer activities compared to its analogs, highlighting its potential as a lead compound in drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Frontiers in Microbiology evaluated various benzophenone derivatives for their antimicrobial properties. DDB was one of the most effective compounds tested against Candida albicans, with an MIC value of 16 μg/mL .

- Cancer Cell Proliferation Inhibition : Research conducted at Kyoto University demonstrated that DDB significantly inhibited the growth of HepG2 cells with an IC50 value of approximately 10 μM. This study emphasized the need for further investigation into its mechanisms and potential therapeutic applications .

- Toxicological Studies : Toxicity assessments revealed that DDB exhibited low cytotoxicity toward human red blood cells at concentrations below its MIC values, suggesting a favorable safety profile for further biological evaluations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, and how can reaction conditions be systematically optimized?

- Methodology :

- Friedel-Crafts Acylation : Use chloro-substituted benzoyl chloride derivatives with methoxy-functionalized aromatic substrates. Catalyze with anhydrous AlCl₃ in dichloromethane under inert conditions.

- Methylation : Introduce methyl groups via nucleophilic substitution using methyl iodide and a base (e.g., NaH) in THF.

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Adjust stoichiometry of methylating agents (1.2–1.5 equivalents) to minimize side products.

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water .

Q. How can structural ambiguities in the benzophenone core be resolved using spectroscopic techniques?

- Methodology :

- NMR : Use ¹H-NMR to identify methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C-NMR confirms carbonyl (C=O) at ~190 ppm.

- IR Spectroscopy : Validate carbonyl stretching (1660–1680 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragment patterns to confirm substituent positions .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodology :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzophenone core.

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of methoxy or chloro groups.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electron-withdrawing (Cl) and electron-donating (OCH₃) substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Experimental Validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ catalyst in DMF/H₂O (3:1) at 80°C. Track regioselectivity via LC-MS and X-ray crystallography .

Q. What strategies resolve contradictions in reported solubility data across polar and nonpolar solvents?

- Methodology :

- Solubility Screening : Use shake-flask method in solvents (e.g., DMSO, ethanol, chloroform) at 25°C. Quantify via UV-Vis spectroscopy (λmax ~280 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity.

- Literature Reconciliation : Cross-reference discrepancies with solvent purity grades (HPLC vs. technical grade) and temperature control (±0.5°C) .

Q. How can computational modeling predict degradation pathways under oxidative conditions?

- Methodology :

- Reactive Oxygen Species (ROS) Simulation : Use Gaussian 16 with explicit solvent models (water) to identify vulnerable sites (e.g., methoxy groups).

- LC-MS/MS Validation : Expose the compound to H₂O₂ (1–5 mM) at 37°C. Characterize degradation products (e.g., quinones via m/z shifts) .

Q. What analytical methods differentiate polymorphic forms of this benzophenone derivative?

- Methodology :

- XRD : Compare diffraction patterns (2θ = 5–50°) to identify crystalline vs. amorphous phases.

- DSC : Monitor melting point variations (±2°C) and enthalpy changes (ΔH) for polymorph transitions.

- Raman Spectroscopy : Detect lattice vibrations (100–400 cm⁻¹) unique to each polymorph .

Methodological Notes

- Data Interpretation : Conflicting spectral data (e.g., NMR splitting patterns) may arise from dynamic rotational barriers in the benzophenone core. Use variable-temperature NMR to resolve .

- Safety Protocols : Handle chloro-substituted intermediates in fume hoods with nitrile gloves. Refer to OSHA-compliant SDS for toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。